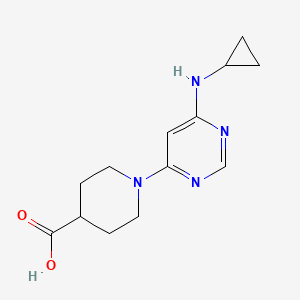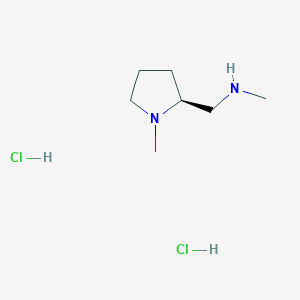
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H18N4O2 . It has an average mass of 262.308 Da and a monoisotopic mass of 262.142975 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N4O2/c12-6-9-5-10(14-7-13-9)15-3-1-8(2-4-15)11(16)17/h5,7-8H,1-4H2,(H,16,17) . This code provides a specific description of the compound’s molecular structure, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
This compound has a molecular formula of C13H18N4O2 and a molecular weight of 262.31 . Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are not provided in the search results.Applications De Recherche Scientifique
Microwave Assisted Synthesis and Antibacterial Activity
Researchers have explored the synthesis of piperidine-containing pyrimidine derivatives through microwave-assisted methods. These compounds, including variations similar to "1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid," have shown promising antibacterial activity. This study highlights the efficiency of microwave irradiation in synthesizing complex heterocycles, which could have implications in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Novel Pyrimidine Derivatives
Another study focuses on synthesizing diamino-substituted pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrimido[4',5':4,5]thieno[2,3-c]isoquinolines. These compounds, synthesized from ethyl 1-amino-5-(piperidin-1-yl) derivatives, underwent various reactions to yield novel pyrimidine derivatives with potential pharmacological applications (Paronikyan et al., 2016).
Antimicrobial Activity of Piperidine-Pyrimidine Derivatives
The synthesis and antimicrobial activity of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were explored. These compounds demonstrated significant antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Desai, Makwana, & Senta, 2016).
Anti-angiogenic and DNA Cleavage Studies
Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has shown significant anti-angiogenic and DNA cleavage activities. These findings suggest the potential of these compounds as anticancer agents, highlighting the importance of the piperidine-pyrimidin structure in mediating biological effects (Kambappa et al., 2017).
Synthesis of Piperidine-2,6-dione Derivatives
The efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity were conducted. This research contributes to the understanding of how structural modifications of piperidine derivatives can influence their anticancer activity, providing insights into the development of new therapeutic agents (Kumar et al., 2013).
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured . In case of accidental release, measures should be taken to prevent further spillage or leakage, and the chemical should not be allowed to enter drains .
Propriétés
IUPAC Name |
1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-13(19)9-3-5-17(6-4-9)12-7-11(14-8-15-12)16-10-1-2-10/h7-10H,1-6H2,(H,18,19)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHYRTKGABHSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2801610.png)
![3,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide](/img/structure/B2801611.png)
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-1H-indole](/img/structure/B2801613.png)
![(E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B2801614.png)
![1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2801617.png)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2801618.png)

![3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2801620.png)
![N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2801624.png)


![6-(2,5-dimethylbenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2801627.png)


